4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,3-dimethylphenyl)piperazine-1-carboxamide
Description
4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-(2,3-dimethylphenyl)piperazine-1-carboxamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core fused with a cyclopropyl substituent at position 3 and a piperazine-1-carboxamide group at position 6. The N-(2,3-dimethylphenyl) moiety distinguishes it from structurally related analogs. This compound is hypothesized to exhibit kinase inhibitory activity, given the prevalence of triazolopyridazine derivatives in targeting ATP-binding domains of kinases . Its cyclopropyl group may enhance metabolic stability compared to bulkier alkyl substituents, while the 2,3-dimethylphenyl group could influence target selectivity through steric and electronic effects.
Properties
IUPAC Name |
4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,3-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-14-4-3-5-17(15(14)2)22-21(29)27-12-10-26(11-13-27)19-9-8-18-23-24-20(16-6-7-16)28(18)25-19/h3-5,8-9,16H,6-7,10-13H2,1-2H3,(H,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDOXQGOTRFADF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of triazolopyridazine-carboxamide derivatives. Key structural analogs and their distinguishing features are discussed below:
Substituent Analysis
Core Modifications :
- The triazolo[4,3-b]pyridazine scaffold is conserved across analogs, but substituents at position 3 and the carboxamide side chain vary significantly.
- Cyclopropyl vs. Isopropyl :
- Cyclopropane’s rigid geometry may also restrict conformational flexibility, enhancing binding affinity . Piperazine vs. Piperidine:
Aromatic Substituents :
- N-(2,3-Dimethylphenyl) vs. N-(4-Chlorophenyl) :
- The 2,3-dimethylphenyl group (target compound) introduces steric hindrance and electron-donating methyl groups, contrasting with the electron-withdrawing 4-chlorophenyl group in . This difference likely impacts solubility and target selectivity .
- N-(4-Phenylbutan-2-yl) :
- ’s extended alkyl-phenyl chain may enhance lipophilicity but reduce metabolic stability due to increased susceptibility to oxidative metabolism .
Data Tables
Table 1. Structural and Hypothesized Property Comparison
*Calculated using ChemDraw/BioByte Tool.
Table 2. Hypothesized Pharmacokinetic Profiles
| Compound | Metabolic Stability | Solubility (µg/mL)* | Plasma Protein Binding (%)* |
|---|---|---|---|
| Target Compound | Moderate-High | ~15 | ~90 |
| : Isopropyl analog | Low-Moderate | ~8 | ~95 |
| : 4-Chlorophenyl analog | High | ~25 | ~85 |
*Predicted based on substituent effects.
Research Findings
Binding Affinity :
- The cyclopropyl group in the target compound may improve kinase binding compared to the isopropyl group in due to reduced steric clash .
- The 2,3-dimethylphenyl group’s electron-donating effects could enhance π-π stacking with hydrophobic kinase domains, whereas ’s 4-chlorophenyl group might favor polar interactions .
Selectivity :
- Piperazine-linked compounds (target, ) show higher selectivity for serine/threonine kinases over tyrosine kinases compared to piperidine-linked analogs () .
Solubility and Toxicity :
- ’s 4-chlorophenyl group improves aqueous solubility but may increase off-target toxicity due to halogen-mediated interactions. The target compound’s dimethylphenyl group balances solubility and safety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
